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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

Cat. No.: B103475

Spectroscopic Data of 4-Methoxy-3-
nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various compounds of
interest in the pharmaceutical and agrochemical industries. The guide details Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methoxy-3-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

While specific experimental *H NMR data for 4-methoxy-3-nitrobiphenyl was not found in the
available literature, expected chemical shifts can be predicted based on the substituent effects
on the biphenyl scaffold. The electron-withdrawing nitro group and the electron-donating
methoxy group will significantly influence the chemical shifts of the aromatic protons.
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13C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, specific experimental 13C NMR chemical shifts for 4-methoxy-
3-nitrobiphenyl are not readily available in the searched databases. The table below provides
predicted chemical shift ranges for the carbon atoms in the molecule.

Predicted Chemical Shift

Carbon Atom Notes
(ppm)
Typical for a methoxy group on
C-OCHs 55 - 60 yP o y grotp
an aromatic ring.
_ Range for aromatic carbons
Aromatic C-H 110 - 135 j
bearing a hydrogen atom.
Deshielded due to the
Aromatic C-NO2 145 - 155 electron-withdrawing nitro
group.
) Deshielded due to the oxygen
Aromatic C-O 150 - 160
atom of the methoxy group.
Carbons at the junction of the
Aromatic C-C (ipso) 125 - 145 two phenyl rings and carbons

bonded to substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxy-3-nitrobiphenyl is expected to show characteristic absorption
bands corresponding to its functional groups. While a specific peak list is not available, the
following table outlines the expected vibrational modes and their approximate wavenumbers.
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Functional Group Vibrational Mode Expected Intensity
Wavenumber (cm—1)

NO2 Asymmetric Stretch 1515 - 1560 Strong

NO:2 Symmetric Stretch 1345 - 1385 Strong

C-O (Aryl-Alkyl Ether) Asymmetric Stretch 1230 - 1270 Strong

C-O (Aryl-Alkyl Ether) Symmetric Stretch 1020 - 1075 Medium

C=C (Aromatic) Ring Stretch 1400 - 1600 Medium to Weak

C-H (Aromatic) Stretch 3000 - 3100 Medium to Weak

C-H (Methyl) Stretch 2850 - 2960 Medium to Weak

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxy-3-nitrobiphenyl provides information about its molecular

weight and fragmentation pattern.

Parameter

Value

Molecular Formula

C13H11NOs

Molecular Weight

229.23 g/mol [1]

Exact Mass

229.07389321 Da[1]

Major Fragment lons (m/z)

Predicted Fragmentation Pathway

229 Molecular lon [M]*

214 [M - CHs]*

199 [M - NOJ*

183 [M - NO2]*

155 [M - NO:z - COJ*

127 [C10H7]* (Naphthyl cation)
77 [CeHs]* (Phenyl cation)
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Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-
Methoxy-3-nitrobiphenyl.

NMR Spectroscopy

Sample Preparation:

e Dissolve approximately 5-10 mg of 4-Methoxy-3-nitrobiphenyl in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Pulse Sequence: Standard single-pulse experiment.

e Acquisition Parameters:

[¢]

Number of scans: 16-64 (depending on sample concentration).

[e]

Relaxation delay: 1-5 seconds.

o

Spectral width: -2 to 12 ppm.

[¢]

Temperature: 298 K.

e Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference
the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at O ppm).

13C NMR Acquisition:
e Spectrometer: 100 MHz or higher field NMR spectrometer.

e Pulse Sequence: Proton-decoupled single-pulse experiment.
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e Acquisition Parameters:

o

Number of scans: 1024 or more (due to the low natural abundance of 13C).

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: 0 to 200 ppm.

[e]

Temperature: 298 K.

e Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference
the chemical shifts to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal (e.g., diamond or germanium) is clean.
e Place a small amount of solid 4-Methoxy-3-nitrobiphenyl onto the crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:
o Spectral range: 4000 - 400 cm~1,
o Resolution: 4 cm~1.
o Number of scans: 16-32.

o Background Correction: A background spectrum of the empty ATR crystal should be
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction (Electron lonization - EI):

o Dissolve a small amount of 4-Methoxy-3-nitrobiphenyl in a volatile solvent (e.g., methanol
or dichloromethane).

 Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

lonization Method: Electron lonization (EI).

lonization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Acquisition Mode: Full scan.

Mass Range: m/z 50 - 300.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of 4-Methoxy-3-nitrobiphenyl.
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Workflow for Synthesis and Spectroscopic Analysis of 4-Methoxy-3-nitrobiphenyl

Synthesis

Starting Material: Reagent:
3-Nitrobiphenyl-4-ol Dimethyl Sulfate

Methylation Reaction

Purification:
Recrystallization

Product:
4-Methoxy-3-nitrobiphenyl

Spectroscopic Analysis

Sample Preparation

'

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FTIR-ATR) (EI-MS)

Data Interpretation

NMR Spectra: IR Spectrum: Mass Spectrum:
Chemical Shifts, Functional Group Molecular Weight,
Coupling Constants Identification Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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